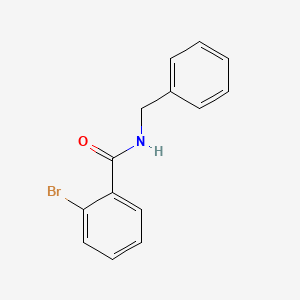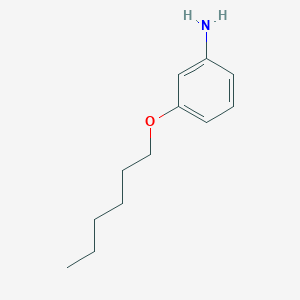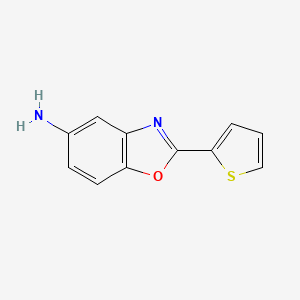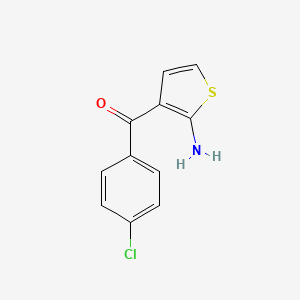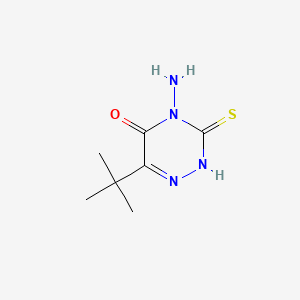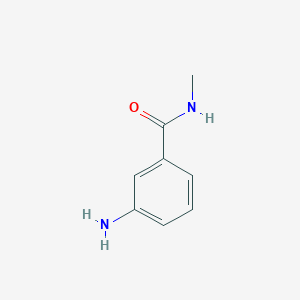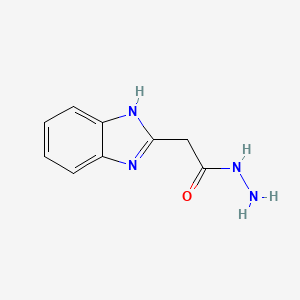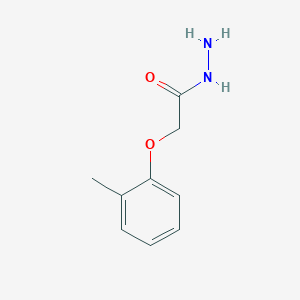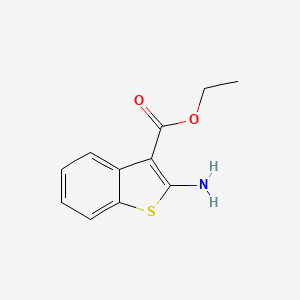
5-metoxi-1,3-dimetil-1H-pirazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-pyrazole derivatives, including those similar to 5-methoxy-1,3-dimethyl-1H-pyrazole, involves various chemical reactions, such as the condensation of malon anilic acid hydrazide with substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid, leading to the formation of substituted pyrazoles (Pareek, Joseph, & Seth, 2010). Another method includes cyclization of hydrazine with 1,3-diketones in ethanol, followed by X-ray structure analysis to confirm the formation of new 3,5-diaryl-1H-pyrazoles (Wang, Zheng, & Fan, 2009).
Molecular Structure Analysis
The molecular structure of 1H-pyrazole derivatives is elucidated through techniques like IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, the structure of 3,5-diaryl-1H-pyrazoles was confirmed, showing that these compounds can exist as tautomers, which are connected by intermolecular hydrogen bonds to form cyclic dimers (Wang et al., 2013).
Chemical Reactions and Properties
1H-Pyrazole derivatives undergo various chemical reactions, including cycloaddition and nucleophilic substitution, leading to the synthesis of complex structures. These reactions are influenced by factors such as the substitution pattern on the pyrazole ring and the reactivity of the functional groups attached to it. The chemical properties are characterized by the reactivity of the pyrazole ring, which can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to the compound's stability and reactivity (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties of 1H-pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are significantly influenced by the molecular structure and the nature of substituents on the pyrazole ring. For instance, modifications on the pyrazole ring can affect the compound's solubility in various solvents, which is essential for its application in chemical synthesis and pharmaceutical formulations (Rodier et al., 1994).
Chemical Properties Analysis
The chemical properties of 1H-pyrazole derivatives are defined by their reactivity towards various reagents and conditions. The electronic structure of the pyrazole ring, along with the substituents, dictates its participation in chemical reactions. These compounds are known for their ability to act as ligands in coordination chemistry, forming complexes with metals, which are utilized in catalysis and material science. The presence of methoxy and dimethyl groups in 1H-pyrazole derivatives influences their electron density and reactivity, making them valuable in synthetic chemistry (Esquius et al., 2000).
Aplicaciones Científicas De Investigación
Actividades Antileishmaniales y Antimaláricas
5-metoxi-1,3-dimetil-1H-pirazol: los derivados se han sintetizado y evaluado por su potencial para tratar enfermedades tropicales como la leishmaniasis y la malaria. Estos compuestos han mostrado resultados prometedores en la inhibición del crecimiento de especies de Leishmania y la supresión de Plasmodium berghei en ratones infectados, lo que podría conducir al desarrollo de nuevos fármacos antileishmaniales y antimaláricos .
Estudios de Acoplamiento Molecular
Los derivados del compuesto se han utilizado en estudios de acoplamiento molecular para comprender su interacción con los objetivos biológicos. Por ejemplo, el estudio de acoplamiento de un derivado de pirazol en Lm-PTR1, una proteína asociada con la leishmaniasis, justificó su actividad antileishmanial superior en comparación con los fármacos estándar .
Estrategias de Síntesis
Los compuestos de pirazol, incluido This compound, se sintetizan utilizando diversas estrategias, como enfoques multicomponentes, cicloadiciones dipolares y ciclocondensación con hidrazina. Estos métodos son cruciales para crear una biblioteca diversa de derivados de pirazol para una posterior evaluación farmacológica .
Química de Coordinación
Se sabe que los compuestos basados en pirazol juegan un papel importante en la química de coordinación. Se utilizan para preparar complejos con varios metales, que pueden tener aplicaciones que van desde la catálisis hasta la ciencia de los materiales .
Agroquímica
En el campo de la agroquímica, los derivados de pirazol se exploran por su posible uso como pesticidas o herbicidas. Su capacidad para interferir con vías biológicas específicas en las plagas los convierte en candidatos para el desarrollo de nuevos agroquímicos .
Acción Antimicrobiana
Algunos derivados de pirazol se han investigado por sus propiedades antimicrobianas contra una gama de hongos, bacterias grampositivas y gramnegativas. Esto abre posibilidades para que el compuesto se use en el desarrollo de nuevos agentes antimicrobianos .
Mecanismo De Acción
Propiedades
IUPAC Name |
5-methoxy-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-6(9-3)8(2)7-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVNQBGVRVIBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342359 | |
| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53091-80-8 | |
| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



